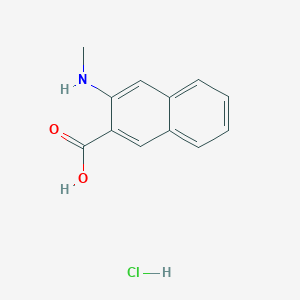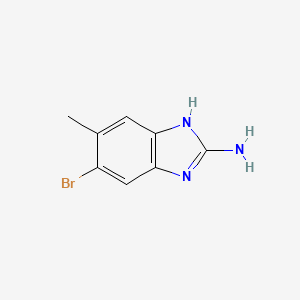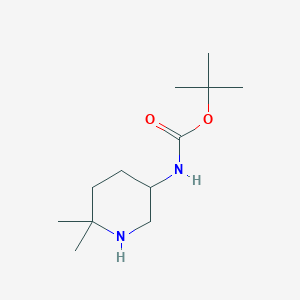
3-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C12H12ClNO2 . It is a derivative of naphthalene, which is a class of arenes consisting of two ortho-fused benzene rings .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the naphthalene core, which consists of two fused benzene rings . The compound has a methylamino group attached to the third carbon and a carboxylic acid group attached to the second carbon of the naphthalene ring .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 237.68 . Carboxylic acids, like this compound, are known to be acidic and can react with bases to form ionic salts .科学的研究の応用
Synthesis of Mono- and Difluoronaphthoic Acids
Fluorinated versions of naphthoic acids, which are structurally related to "3-(Methylamino)naphthalene-2-carboxylic acid; hydrochloride," play a crucial role in medicinal chemistry due to their biologically active compounds. The synthesis of mono- and difluoronaphthoic acids involves electrophilic fluorination and a new general route for the preparation of these acids, highlighting the importance of naphthalene derivatives in drug design and development (Tagat et al., 2002).
Structural Studies of 1,8‐Disubstituted Naphthalenes
Research on 1,8-disubstituted naphthalenes, including derivatives of "3-(Methylamino)naphthalene-2-carboxylic acid," has provided insights into nucleophile-electrophile interactions. These studies describe characteristic distortion patterns in molecules that are crucial for understanding molecular interactions and could inform the design of new chemical entities with specific biological activities (Schweizer et al., 1978).
New Routes for the Manufacture of Naphthalenecarboxylic Acids
The development of new synthetic pathways for naphthalenecarboxylic acids, which include "3-(Methylamino)naphthalene-2-carboxylic acid" derivatives, demonstrates the ongoing research into more efficient and environmentally friendly methods for producing key intermediates used in pharmaceuticals. Such research addresses operational difficulties and aims to improve yields and scalability for industrial applications (Ashworth et al., 2003).
Applications in Fluorescence and Detection Technologies
The derivatives of "3-(Methylamino)naphthalene-2-carboxylic acid" have been explored for their potential in fluorescence derivatization and the development of chemosensors. This research underscores the versatility of naphthalene derivatives in analytical chemistry, offering new tools for the detection and quantification of biological and chemical substances (Frade et al., 2007).
Environmental and Biochemical Studies
Naphthalene derivatives, closely related to "3-(Methylamino)naphthalene-2-carboxylic acid," have been the subject of environmental and biochemical studies, particularly in the context of pollutant degradation. This research is pivotal for understanding the mechanisms of bioremediation and the environmental fate of aromatic hydrocarbons (Meckenstock et al., 2004).
将来の方向性
特性
IUPAC Name |
3-(methylamino)naphthalene-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12(14)15;/h2-7,13H,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCNGYHVUNUQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=CC=CC=C2C=C1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2836127.png)





![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836136.png)
![3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2836138.png)


![N-(3-methoxyphenyl)-2-[[2-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2836143.png)
